3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile
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Overview
Description
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile oxide. For instance, 6-methylpyridine-3-carboxylic acid hydrazide can be reacted with a nitrile oxide to form the oxadiazole ring.
Coupling with Benzonitrile: The oxadiazole intermediate is then coupled with a benzonitrile derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or benzonitrile rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity and applications.
Tris(6-methylpyridin-2-yl)phosphine oxide: Another compound with a pyridine moiety, used in different contexts such as catalysis and coordination chemistry.
Uniqueness
3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile is unique due to its combination of pyridine, oxadiazole, and benzonitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10N4O |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-[3-(6-methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile |
InChI |
InChI=1S/C15H10N4O/c1-10-5-6-13(9-17-10)14-18-15(20-19-14)12-4-2-3-11(7-12)8-16/h2-7,9H,1H3 |
InChI Key |
UFKLZRHQJHAURL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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